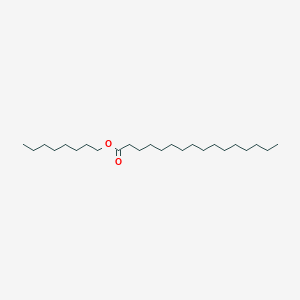

Octyl palmitate

Description

Properties

IUPAC Name |

octyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQILCOQZDHPEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066137 | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16958-85-3 | |

| Record name | Octyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYY8LE6Q5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octyl Palmitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl palmitate, also known as 2-ethylhexyl palmitate, is the ester of 2-ethylhexanol and palmitic acid.[1][2] It is a versatile and widely used ingredient in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, carrying agent, and fragrance fixative.[1] Its popularity stems from its desirable sensory profile, providing a smooth, non-greasy feel to formulations, often serving as a silicone alternative. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis and quality control.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid with a slightly fatty or waxy odor.[1][3] It is a branched saturated fatty ester.[1] The chemical and physical properties of this compound are summarized in the tables below.

General and Identification Properties

| Property | Value | Reference |

| Chemical Name | 2-Ethylhexyl hexadecanoate | [3] |

| Synonyms | This compound, Ethylhexyl palmitate | [2][3] |

| CAS Number | 29806-73-3 | [3] |

| Molecular Formula | C24H48O2 | [4] |

| Molecular Weight | 368.64 g/mol | [4] |

| Appearance | Clear, colorless to pale yellow liquid | [3][4] |

| Odor | Neutral to faintly fatty, non-interfering | [3] |

Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | Approx. 220–250 °C (may decompose) | [3] |

| Flash Point | > 150 °C | [3] |

| Density | 0.850 - 0.860 g/cm³ at 25°C | [5] |

| Vapor Pressure | 4.52E-07 mmHg at 25°C | [6] |

| Solubility | Soluble in oils and non-polar solvents; Insoluble in water | [3] |

| Refractive Index | Approximately 1.447 | [4] |

| Viscosity | Low | [7] |

| logP (Octanol/Water Partition Coefficient) | 10.819 (estimated) | [8] |

Computed Properties

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 22 | [6] |

| Exact Mass | 368.365431 g/mol | [6] |

| Complexity | 275 | [6] |

Experimental Protocols

This section details the methodologies for determining some of the key physical and chemical properties of this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of this compound can be determined using a simple distillation apparatus. This method is suitable for purifying the liquid and simultaneously measuring its boiling point.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Boiling chips

Procedure:

-

Place a sample of this compound (approximately 25-50 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The temperature will stabilize as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point of the this compound.

-

Record the temperature range over which the majority of the liquid distills.

-

Correct the observed boiling point for atmospheric pressure if necessary.

Determination of Flash Point (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is a critical safety parameter, and the Pensky-Martens closed-cup method is a standard procedure for its determination.[8][9]

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)

-

Thermometer

-

Ignition source (gas flame or electric ignitor)

Procedure:

-

Pour the this compound sample into the test cup up to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Begin heating the sample at a controlled, steady rate as specified in the ASTM D93 standard (typically 5-6°C per minute).

-

Stir the sample continuously at the specified speed (e.g., 90-120 rpm).

-

As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

Record the temperature at which the flash occurs.

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer, a flask with a precise volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m1).

-

Fill the pycnometer with the this compound sample, ensuring there are no air bubbles.

-

Place the pycnometer in a constant temperature water bath (e.g., 25°C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and cap the pycnometer.

-

Dry the outside of the pycnometer and weigh it again (m2).

-

Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3-5 to determine the weight of the water (m3).

-

The density of the this compound is calculated using the following formula: Density = [(m2 - m1) / (m3 - m1)] * Density of water at the test temperature.

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer is used to measure the dynamic viscosity of liquids like this compound.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Sample container

-

Constant temperature bath

Procedure:

-

Place the this compound sample in the sample container and allow it to equilibrate to the desired temperature in the constant temperature bath.

-

Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Immerse the spindle into the sample up to the marked level.

-

Start the viscometer and allow the reading to stabilize.

-

Record the viscosity reading from the instrument's display, which is typically in centipoise (cP) or millipascal-seconds (mPa·s).

-

It is good practice to take readings at multiple rotational speeds to check for Newtonian or non-Newtonian behavior.

Synthesis and Quality Control

Synthesis of this compound

This compound is synthesized via a Fischer esterification reaction between palmitic acid and 2-ethylhexanol, typically in the presence of an acid catalyst.[1]

Caption: Synthesis of this compound via Fischer Esterification.

Quality Control Workflow for this compound

A crucial quality control parameter for this compound is the acid value, which indicates the amount of residual free fatty acids from the synthesis process.

Caption: Quality Control Workflow for Acid Value Determination.

Conclusion

This compound is a well-characterized ester with a favorable safety and sensory profile, making it a valuable excipient in a wide range of cosmetic and pharmaceutical formulations. Its chemical and physical properties are well-defined, and standardized methods are available for their determination, ensuring consistent quality and performance. Understanding these properties and the methodologies for their measurement is essential for formulators and researchers working with this versatile ingredient.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. Method for preparing iso-octyl palmitate - Eureka | Patsnap [eureka.patsnap.com]

- 6. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 16958-85-3: this compound | CymitQuimica [cymitquimica.com]

- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 9. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

The Synthesis and Purification of Octyl Palmitate: A Technical Guide

An in-depth exploration of the chemical and enzymatic pathways to producing high-purity octyl palmitate, a versatile emollient ester crucial in the pharmaceutical and cosmetic industries. This guide details the prevalent synthesis methodologies, offers comprehensive experimental protocols, and presents a comparative analysis of various approaches through structured data.

This compound, the ester of octanol and palmitic acid, is a widely utilized ingredient valued for its lubricating and emollient properties on the skin.[1] Its production is primarily achieved through two main routes: chemical synthesis via direct esterification and greener enzymatic synthesis. The choice of method depends on factors such as desired purity, production scale, and cost considerations.

Synthesis Methodologies

Chemical Synthesis: Direct Esterification

The conventional method for synthesizing this compound involves the direct esterification of palmitic acid with octanol, typically 2-ethylhexanol.[1][2][3] This reaction is generally catalyzed by an acid. While strong mineral acids like sulfuric acid have been used, they are associated with drawbacks such as equipment corrosion, formation of side products, and complex purification processes.[4]

A more refined approach utilizes solid acid catalysts, such as stannous oxalate or sulfated metal oxides (e.g., SO₄²⁻/ZrO₂-Al₂O₃, SO₄²⁻/TiO₂-SnO₂-Al₂O₃), which offer advantages like easier separation, reusability, and milder reaction conditions.[4][5] The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures (100-180°C), often with the aid of a water-carrying agent like cyclohexane or octane to remove the water byproduct and drive the reaction towards completion.[4][5]

Enzymatic Synthesis

In response to the growing demand for sustainable and environmentally friendly processes, the enzymatic synthesis of this compound has emerged as a significant alternative.[1] This method employs lipases as biocatalysts, which operate under milder conditions, exhibit high selectivity leading to purer products, and reduce energy consumption.[1]

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are frequently used due to their stability and reusability.[6][7][8] The enzymatic esterification can be conducted in various media, including organic solvents or even solvent-free systems.[9] Innovative approaches have also explored the use of supercritical fluids like carbon dioxide, methane, and ethane as reaction media, which can offer advantages in terms of mass transfer and product separation.[6][7]

Comparative Data on Synthesis Methods

The following tables summarize quantitative data from various studies on the chemical and enzymatic synthesis of this compound, providing a clear comparison of reaction conditions and outcomes.

Table 1: Chemical Synthesis of this compound via Direct Esterification

| Catalyst | Reactant Molar Ratio (Palmitic Acid:Isooctyl Alcohol) | Catalyst Loading (% of total reactant mass) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Stannous Oxalate | 1:1 - 1:4 | 1 - 5 | 100 - 180 | 2 - 6 | Not explicitly stated, but implies high conversion | [4][5] |

| SO₄²⁻/ZrO₂-Al₂O₃ | 1:4 | ~3.1 | 150 | 3.5 | 92.5 (conversion) | [5] |

| SO₄²⁻/TiO₂-SnO₂-Al₂O₃ | 1:4 | ~3.1 | 150 | 3.5 | 90.5 (conversion) | [5] |

| Stannous Oxalate | 1:1.8 | 2.0 | 150 | 2.5 | High yield (optimized conditions) | [10] |

Table 2: Enzymatic Synthesis of this compound

| Enzyme | Reaction Medium | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Novozym 435 | Supercritical Methane | 35 - 65 | Not specified | Not specified | 85 (esterification) | [6][7] |

| Novozym 435 | Supercritical Ethane | 35 - 65 | Not specified | Not specified | High esterification | [6][7] |

| Novozym 435 | Supercritical Carbon Dioxide | 35 - 65 | Not specified | Not specified | 76 (esterification) | [6][7] |

| Novozym 435 | 1,2-dichloroethane | 40 | 15 g/L | Not specified | 96.51 (for octyl formate, analogous ester) | [8] |

| Lipozyme RM IM | Solvent-free | 70 | 1.0 wt% | Not specified | High conversion (for cetyl palmitate) | [9] |

| Novozym 435 | n-heptane | 50 | 10 mg | Not specified | Not specified (protocol for butyrate ester) | [11] |

Experimental Protocols

Protocol 1: Chemical Synthesis using Stannous Oxalate Catalyst

This protocol is based on the methodology described in patent CN101747187B.[5]

1. Esterification Reaction:

-

In a four-necked flask equipped with a stirrer, reflux condenser with a water separator, and a dropping funnel, add palmitic acid and a portion of isooctyl alcohol.

-

Add a water-carrying agent, such as cyclohexane.

-

Begin heating and stirring under a nitrogen atmosphere.

-

Once the palmitic acid has melted, add the stannous oxalate catalyst (1-5% of the total reactant mass).

-

Heat the mixture to reflux (100-180°C).

-

Gradually add the remaining isooctyl alcohol dropwise.

-

Continue the reaction for 2-6 hours, collecting the water byproduct in the water separator. The reaction is complete when water is no longer produced.

2. Purification:

-

Cool the reaction mixture and filter to recover the solid acid catalyst for reuse.

-

Wash the filtrate with a 3% sodium carbonate solution until neutral to remove any unreacted palmitic acid.

-

Wash the organic layer with water and separate the layers.

-

Perform vacuum distillation on the organic layer to remove the excess isooctyl alcohol and the water-carrying agent.

-

The remaining residue is the purified iso-octyl palmitate.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase (Novozym 435)

This generalized protocol is derived from principles outlined in various studies on enzymatic esterification.[8][11]

1. Reaction Setup:

-

In a closed batch reactor, combine palmitic acid and octanol. The molar ratio can vary, but an excess of alcohol is often used to drive the reaction.

-

Add the immobilized lipase, Novozym 435 (e.g., 4% w/w of substrates).

-

If a solvent is used, add it to the mixture (e.g., n-hexane, 1,2-dichloroethane). For solvent-free systems, proceed without.

-

If required, add a dehydrating agent, such as molecular sieves (e.g., 10% w/w), to remove water produced during the reaction.

2. Esterification Reaction:

-

Maintain the reaction at a controlled temperature, typically between 40°C and 70°C, with constant agitation (e.g., 150 RPM).

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing the acid value or using gas chromatography.

-

The reaction is typically allowed to proceed for several hours until a high conversion is achieved.

3. Product Purification:

-

Separate the immobilized enzyme and any molecular sieves from the reaction mixture by filtration. The enzyme can be washed with a solvent and stored for reuse.

-

If a solvent was used, remove it by vacuum evaporation.

-

To remove any remaining unreacted palmitic acid, the product can be washed with a dilute alkaline solution (e.g., sodium carbonate solution), followed by a water wash.

-

The final product can be further purified by vacuum distillation if necessary.

Process Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound (29806-73-3) – Solvent and Fixative for Perfumery and Cosmetic Emulsions — Scentspiracy [scentspiracy.com]

- 4. Method for preparing iso-octyl palmitate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Occurrence and Biological Role of Octyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl palmitate, the ester of octanol and palmitic acid, is a compound with a growing profile of interest beyond its traditional use in the cosmetics industry. While its natural occurrence is not as widely documented as its constituent parts, emerging evidence suggests its presence in the metabolome of microorganisms and potentially in insects. The biological role of this compound is an area of active investigation, with compelling, albeit nascent, data pointing towards its involvement in anticancer activities through the induction of apoptosis, possibly via kinase inhibition. Furthermore, its structural similarity to other lipid signaling molecules suggests potential roles in intercellular communication, such as quorum sensing in bacteria. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence and biological functions of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of associated biological pathways to facilitate further research and drug development efforts.

Introduction

This compound (CAS No: 29806-73-3), also known as 2-ethylhexyl palmitate, is a fatty acid ester with the molecular formula C24H48O2.[1] Traditionally, it has been extensively utilized in the cosmetics and personal care industry as an emollient, solvent, and texture enhancer due to its favorable sensory properties and safety profile.[2][3] However, the scientific inquiry into the endogenous presence and physiological functions of this compound is beginning to reveal a more complex and biologically significant role for this molecule.

This guide synthesizes the current understanding of this compound's natural origins and its emerging biological activities, with a particular focus on its potential as a therapeutic agent. We present available quantitative data, detail relevant experimental methodologies for its study, and provide visual representations of key biological processes in which it may be involved.

Natural Occurrence

While palmitic acid is one of the most common saturated fatty acids in animals and plants, and octanol is found in essential oils, the natural occurrence of their ester, this compound, is less definitively documented in macroscopic organisms.[4][5] The primary evidence for its natural presence points towards the microbial world.

Microbial Production: Several sources refer to this compound as a "bacterial metabolite".[6][7] This suggests that it is produced by various bacteria, likely as part of their secondary metabolism. For instance, various bioactive compounds, including esters, have been isolated from Streptomyces species, a genus of actinomycetes known for producing a wide array of secondary metabolites.[8][9][10] Similarly, endophytic fungi, such as Chaetomium globosum, are recognized producers of a diverse range of bioactive metabolites, including various esters, making them a plausible source of this compound.[2][4][11][12][13]

Potential Insect Presence: The cuticular lipids of insects are a complex mixture of hydrocarbons, fatty acids, and esters that play crucial roles in preventing desiccation and in chemical communication.[4][11][14] Gas chromatography-mass spectrometry (GC-MS) analyses of insect cuticular lipids have identified a variety of long-chain fatty acid esters.[4][11] While a definitive identification of this compound in a specific insect species is not prominently featured in the readily available literature, its presence is plausible given the detection of other similar esters.

Floral Volatiles: Orchid flowers are known to produce a wide array of volatile organic compounds, including various esters, to attract pollinators.[15][16][17][18][19] GC-MS analysis of floral scents is a common method to identify these compounds. Although not explicitly identified as a major component in the available search results, the presence of this compound in the complex scent bouquets of some plant species cannot be ruled out.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of this compound in natural sources is scarce. The table below summarizes the available information, which is currently limited.

| Natural Source | Organism/Environment | Concentration/Abundance | Analytical Method | Reference(s) |

| Microbial Metabolite | Streptomyces spp. (putative) | Not specified | GC-MS | [8][9][10] |

| Microbial Metabolite | Endophytic Fungi (e.g., Chaetomium globosum) (putative) | Not specified | GC-MS, NMR | [2][4][11][12][13] |

Biological Role

The biological functions of this compound are an emerging area of research, with the most compelling evidence pointing towards its potential as an anticancer agent. Other putative roles include involvement in bacterial communication.

Anticancer Activity: Kinase Inhibition and Apoptosis Induction

A significant body of preliminary evidence, primarily from commercial suppliers of the compound, suggests that this compound possesses anticancer properties.[6] It is purported to act as a kinase inhibitor, targeting signaling pathways involved in tumor growth and survival, and to induce apoptosis in cancer cells, particularly in leukemia cell lines.[6] While peer-reviewed studies focusing specifically on this compound are limited, the well-documented role of its precursor, palmitic acid, in inducing apoptosis in various cancer cell lines lends credence to these claims.[20][21]

Putative Mechanism of Action: The proposed mechanism involves the inhibition of protein kinases that are critical for cancer cell proliferation and survival. One potential target is the Raf-1 kinase, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[7][14][22][23][24] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The induction of apoptosis is a key feature of many anticancer drugs. Palmitic acid has been shown to induce apoptosis through both ceramide-dependent and -independent pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[20][21] It is plausible that this compound, upon cellular uptake and potential hydrolysis, could exert similar effects.

Signaling Pathway: Apoptosis Induction

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates gene expression in response to population density.[25][26][27][28] This process is mediated by signaling molecules called autoinducers. Fatty acids and their derivatives have been shown to act as inhibitors of quorum sensing in various bacteria, including the pathogenic bacterium Pseudomonas aeruginosa.[1][13][21][25][26][27][28][29][30] Given its structure as a long-chain fatty acid ester, it is plausible that this compound could interfere with quorum sensing signaling, thereby attenuating bacterial virulence and biofilm formation. This represents a promising area for future research in the development of novel antimicrobial strategies.

Logical Relationship: Quorum Sensing Inhibition

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of this compound.

Quantification of this compound in Biological Samples by GC-MS

This protocol describes a general method for the extraction and quantification of wax esters, such as this compound, from biological matrices.

Workflow: GC-MS Analysis of this compound

Methodology:

-

Lipid Extraction:

-

For solid samples (e.g., microbial biomass, insect puparia), homogenize the sample.

-

Extract total lipids using a suitable solvent system, such as hexane or a 2:1 (v/v) mixture of chloroform and methanol.[30]

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

-

Fractionation by Solid-Phase Extraction (SPE):

-

Condition a silica gel SPE column with hexane.

-

Load the lipid extract onto the column.

-

Elute non-polar compounds (e.g., hydrocarbons) with hexane.

-

Elute the wax ester fraction with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 98:2 v/v).

-

Collect the wax ester fraction.

-

-

Sample Preparation for GC-MS:

-

Evaporate the solvent from the collected wax ester fraction under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of hexane for GC-MS analysis.

-

-

High-Temperature GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a high-temperature capillary column suitable for wax ester analysis (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[31][32]

-

Injector Temperature: 390 °C.[32]

-

Oven Program: Initial temperature of 120 °C, ramp to 240 °C at 15 °C/min, then ramp to 390 °C at 8 °C/min, and hold for 6 minutes.[32]

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

-

Data Analysis:

-

Identify this compound based on its retention time and comparison of its mass spectrum with a reference standard or library data.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated with authentic standards.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[3][5][7][33]

Methodology:

-

Cell Seeding:

-

Treatment with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Mix gently to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[8][15][19][23][38]

Methodology:

-

Cell Culture and Treatment:

-

Culture cells on coverslips in a multi-well plate and treat with this compound as described for the MTT assay.

-

-

Fixation and Permeabilization:

-

TUNEL Staining:

-

Follow the manufacturer's protocol for the specific TUNEL assay kit being used. This typically involves:

-

Incubating the cells with TdT reaction buffer.

-

Incubating with the TdT reaction mixture containing labeled dUTPs (e.g., BrdUTP or EdUTP) for 1-2 hours at 37 °C.[15]

-

Washing the cells with PBS.

-

-

-

Detection:

-

If using a fluorescently labeled dUTP, the cells can be directly visualized under a fluorescence microscope.

-

If using a hapten-labeled dUTP (e.g., Digoxigenin-dUTP), an additional step of incubation with a fluorescently labeled anti-hapten antibody is required.[15]

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

-

Analysis:

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

-

In Vitro Kinase Inhibition Assay

This is a general protocol to screen for the inhibitory activity of this compound against a specific protein kinase (e.g., Raf-1).

Methodology:

-

Reagents:

-

Recombinant active kinase (e.g., Raf-1).

-

Kinase substrate (e.g., inactive MEK1).

-

ATP.

-

Kinase assay buffer.

-

This compound dissolved in DMSO.

-

A method for detecting kinase activity (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay).

-

-

Assay Procedure:

-

In a microplate, combine the kinase, its substrate, and the kinase assay buffer.

-

Add this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time.

-

Stop the reaction.

-

-

Detection:

-

Detect the product of the kinase reaction. This can be done by:

-

Western Blot: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to kinase activity.

-

-

-

Data Analysis:

-

Quantify the signal for each reaction.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity).

-

Conclusion and Future Directions

This compound is a molecule at the intersection of industry and biology. While its role in cosmetics is well-established, its natural occurrence and biological functions are only beginning to be understood. The evidence, though preliminary, for its presence in the microbial world and its potential as an anticancer agent and a modulator of bacterial communication warrants further rigorous investigation.

For researchers, scientists, and drug development professionals, this compound presents several exciting avenues of exploration:

-

Systematic Screening for Natural Occurrence: A thorough investigation of various microbial (bacteria, fungi) and insect species using advanced analytical techniques like high-resolution mass spectrometry is needed to definitively map the natural distribution of this compound.

-

Validation of Anticancer Properties: The purported anticancer activities of this compound need to be rigorously tested in a variety of cancer cell lines and in vivo models. Elucidating the specific molecular targets and signaling pathways involved will be crucial.

-

Exploration of Quorum Sensing Inhibition: The potential of this compound to disrupt bacterial communication should be investigated as a novel approach to combatting bacterial infections and biofilm formation.

-

Drug Delivery Applications: The lipophilic nature of this compound could be leveraged for the development of novel drug delivery systems for hydrophobic therapeutic agents.

This technical guide provides a foundation for these future studies by consolidating the current knowledge and providing detailed experimental frameworks. The continued exploration of this compound holds the promise of uncovering new biological roles and potentially novel therapeutic applications.

References

- 1. gcms.cz [gcms.cz]

- 2. Bioactive metabolites from the desert plant-associated endophytic fungus Chaetomium globosum (Chaetomiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. Frontiers | Endophyte Chaetomium globosum D38 Promotes Bioactive Constituents Accumulation and Root Production in Salvia miltiorrhiza [frontiersin.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | 16958-85-3 | RAA95885 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive metabolites from Chaetomium globosum L18, an endophytic fungus in the medicinal plant Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive metabolites produced by Chaetomium globosum, an endophytic fungus isolated from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Insights into the Mechanism of Spatiotemporal Scent Accumulation in Orchid Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Volatile Organic Compounds from Orchids: From Synthesis and Function to Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of biofilm formation, quorum sensing and virulence factor production in Pseudomonas aeruginosa PAO1 by selected LasR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. frontiersin.org [frontiersin.org]

- 29. abcam.com [abcam.com]

- 30. benchchem.com [benchchem.com]

- 31. DSpace [dr.lib.iastate.edu]

- 32. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 33. cosmobiousa.com [cosmobiousa.com]

- 34. Ranking the toxicity of fatty acids on Jurkat and Raji cells by flow cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Activation-induced apoptosis in Jurkat cells through a myc-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Nonylphenol induces apoptosis of Jurkat cells by a caspase-8 dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of Octyl Palmitate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl palmitate, the ester of 2-ethylhexanol and palmitic acid, is a widely utilized emollient, solvent, and carrier agent in the cosmetic, pharmaceutical, and personal care industries.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for formulation development, ensuring product stability, efficacy, and sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and semi-quantitative data, and outlines a detailed experimental protocol for its determination.

Solubility Profile of this compound

This compound is a non-polar compound, which governs its solubility characteristics based on the principle of "like dissolves like." It is readily soluble in a wide range of non-polar and moderately polar organic solvents and is miscible with many oils.[2] Conversely, it is insoluble in highly polar solvents such as water.

Qualitative and Semi-Quantitative Solubility Data

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature, a compilation of qualitative and semi-quantitative solubility information is presented in Table 1. This data has been collated from various technical data sheets and safety reports.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent Family | Solvent | Solubility Description | Source |

| Alcohols | Ethanol | Soluble | [3] |

| Isopropanol | Soluble | [3] | |

| Ketones | Acetone | Soluble | [3] |

| Esters | Ethyl Acetate | Soluble | [3] |

| Hydrocarbons | Mineral Oil | Soluble/Miscible | [3] |

| Heptane | Information not available | ||

| Toluene | Information not available | ||

| Chlorinated Solvents | Chloroform | Slightly Soluble | [2][4] |

| Oils | Castor Oil | Soluble | [3] |

| Corn Oil | Soluble | [3] | |

| Silicone Oil | Can be used as a substitute | [1] | |

| Glycols | Propylene Glycol | Insoluble | [3] |

| Glycerin | Insoluble | [3] | |

| Ethers | Diethyl Ether | Soluble | [3] |

| Other | Hexanes | Slightly Soluble | [2][4] |

Note: "Soluble" indicates that this compound dissolves in the solvent, but the exact concentration is not specified. "Miscible" implies solubility at all proportions. "Slightly Soluble" suggests limited solubility.

Experimental Protocol for Determining Solubility

A standardized and robust experimental protocol is essential for obtaining reliable and reproducible solubility data. The following method is a comprehensive approach for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium shake-flask method, a widely accepted technique for solubility determination.

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Internal standard (e.g., a long-chain hydrocarbon or another ester with a distinct retention time in gas chromatography)

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE-lined septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Experimental Workflow

The process for determining the solubility of this compound can be visualized as follows:

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath. A standard temperature of 25°C is recommended for comparability, but other temperatures can be used depending on the study's requirements.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a known volume of the solvent containing a pre-determined concentration of the internal standard.

-

-

Quantification by Gas Chromatography (GC-FID):

-

Prepare a series of calibration standards of this compound in the same solvent, each containing the same concentration of the internal standard as the samples.

-

Analyze the calibration standards and the prepared samples using GC-FID. A typical GC method would involve a non-polar capillary column and a temperature program suitable for eluting this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor used during sample preparation.

-

Express the solubility in the desired units, such as g/100 mL, g/100 g, or mole fraction.

-

Logical Pathway for Solvent Selection in Formulations

The selection of an appropriate solvent system is a critical step in the formulation of products containing this compound. The following diagram illustrates a logical decision-making process for solvent selection.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While comprehensive quantitative data remains a gap in publicly available literature, the provided qualitative information and the detailed experimental protocol offer a robust framework for researchers and formulation scientists. The systematic approach to solubility determination and solvent selection outlined herein will aid in the development of stable, effective, and aesthetically pleasing products for the pharmaceutical and cosmetic industries. Further research to generate a comprehensive quantitative solubility database for this compound would be of significant value to the scientific community.

References

The Core Mechanism of Action of Octyl Palmitate in Biological Systems: A Technical Guide

Abstract

Octyl palmitate, also known as ethylhexyl palmitate, is a widely utilized ester in cosmetic and pharmaceutical formulations. While traditionally classified as an emollient and solvent, its mechanism of action in biological systems, particularly the skin, is multifaceted. This technical guide elucidates the core mechanisms, which diverge into two primary pathways: direct biophysical interactions with the stratum corneum and indirect biochemical effects following enzymatic hydrolysis. This document provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to inform advanced research and development.

Introduction

This compound is the ester formed from the reaction of 2-ethylhexyl alcohol and palmitic acid.[1][2] Its lipophilic nature and "dry-slip" feel have made it a popular substitute for silicones and mineral oil in topical formulations.[3] Understanding its biological mechanism is crucial for optimizing its use and predicting its physiological impact. The primary actions of this compound are not mediated through classical receptor-ligand interactions but rather through its influence on the physical structure of the skin barrier and its role as a pro-drug, delivering biologically active constituents upon hydrolysis.

Primary Mechanisms of Action

The biological effects of this compound can be categorized into two distinct but interconnected pathways:

-

Pathway A: Biophysical Interaction. The intact ester directly interacts with and modifies the lipid matrix of the stratum corneum.

-

Pathway B: Biochemical Interaction (Post-Hydrolysis). Skin-resident esterases hydrolyze this compound into its constituent molecules, palmitic acid and 2-ethylhexanol, which are themselves biologically active.

It is hypothesized that the majority of the specific, cellular signaling events attributed to topical this compound application are a direct result of Pathway B.

Pathway A: Biophysical Interaction with the Stratum Corneum

As a non-occlusive emollient, this compound's primary function is to lubricate the skin surface and alter the physicochemical properties of the stratum corneum (SC).[4] The SC's barrier function is largely dependent on the highly organized, lamellar structure of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids.[5][6]

The mechanism involves the integration of the lipophilic this compound molecules into this lipid matrix. This disrupts the highly ordered, crystalline arrangement of the endogenous lipids, leading to a more fluid state.[7][8] This fluidization of the lipid bilayers is the core mechanism behind its action as a penetration enhancer, facilitating the permeation of other co-formulated active ingredients through the SC. This biophysical effect is a common mechanism for many lipid-based emollients and penetration enhancers.[8]

Pathway B: Biochemical Action via Enzymatic Hydrolysis

Upon penetration into the viable epidermis, this compound is subject to enzymatic hydrolysis by cutaneous esterases.[4] Skin has been demonstrated to possess significant esterase activity, capable of metabolizing various topical esters. For instance, a study on retinyl palmitate showed that 44% of the amount absorbed by human skin was hydrolyzed to retinol.[9] This establishes a clear precedent for this compound's conversion into its active components:

-

Palmitic Acid: A 16-carbon saturated fatty acid.

-

2-Ethylhexanol: An eight-carbon branched fatty alcohol.

The subsequent biological effects are therefore attributable to these hydrolysis products.

Palmitic acid is not an inert molecule; it is a known signaling molecule that can modulate cellular functions, particularly in keratinocytes. At certain concentrations, palmitic acid can initiate an inflammatory cascade. Studies have shown that palmitic acid stimulates the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in human keratinocytes. This induction is mediated through the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The increased production of IL-6 has also been linked to the hyperproliferation of keratinocytes, a key factor in the formation of comedones.

The comedogenic potential of this compound is a significant biological effect. While some sources claim it is non-comedogenic, clinical evidence demonstrates it can induce comedone formation, likely through the effects of its hydrolysis product, palmitic acid.[1] The proposed mechanism is follicular hyperkeratosis, where an excess of keratinocytes leads to the blockage of hair follicles. This aligns with the observed pro-proliferative effect of palmitic acid on keratinocytes. The effect is concentration-dependent.

A single commercial source has claimed that this compound acts as a kinase inhibitor and induces apoptosis in leukemia cells. However, extensive searches of primary scientific literature have failed to substantiate this claim. There is no peer-reviewed evidence to support a direct role for this compound as a kinase inhibitor. The observed cytotoxic effects in some cancer cell lines are more likely attributable to mechanisms associated with free fatty acids, such as lipotoxicity and the induction of endoplasmic reticulum stress, which are well-documented for palmitic acid.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological effects of this compound and its hydrolysis product, palmitic acid.

Table 1: Toxicological Data for this compound

| Species | Route | Test | Value | Reference |

| Rat | Oral | LD50 | > 64.0 g/kg | |

| Rabbit | Dermal | Acute Toxicity | No evidence of toxicity | |

| Rabbit | Dermal | Subchronic Toxicity | Nontoxic |

Table 2: Comedogenicity Data for this compound (Human Study)

| Parameter | Baseline (Mean ± SEM) | 4 Weeks (Mean ± SEM) | % Change from Baseline (Mean ± SEM) | Reference |

| Microcomedone Count | 6.1 ± 0.6 | 27.3 ± 4.7 | +365.4 ± 87.6% | [10] |

Table 3: Pro-inflammatory Cytokine Induction by Palmitic Acid in HaCaT Keratinocytes (Data represents fold-increase over control after treatment with 150 µmol/L palmitic acid)

| Cytokine | Fold-Increase in Secretion | Signaling Pathway | Reference |

| IL-6 | ~ 4.5x | NF-κB | [11] |

| TNF-α | ~ 3.5x | NF-κB | [11] |

| IL-1β | ~ 3.0x | NF-κB | [11] |

Experimental Protocols

Protocol for In Vivo Comedogenicity Assessment

This protocol is adapted from the methodology used to assess the comedogenic potential of this compound in human subjects.[10]

-

Subject Recruitment: Enroll healthy male volunteers (ages 20-45) with prominent follicular orifices on the upper back and a demonstrated ability to form comedones.

-

Test Material Application:

-

Use occlusive pads saturated with the test material (e.g., undiluted this compound as a positive control).

-

Apply pads to designated areas on the upper back of each participant. Include a negative control (empty pad) and sites for test formulations.

-

Randomize the application sites for each participant in a double-blind manner.

-

-

Application Period: Instruct participants to wear the pads for a 4-week period, with replacement as necessary.

-

Sample Collection: After 4 weeks, perform an epidermal biopsy of the treated areas. A common method is cyanoacrylate glue biopsy, where a drop of glue is applied to a glass slide, pressed against the skin, and then removed to extract the follicular contents.

-

Analysis:

-

Under a stereomicroscope, count the number of microcomedones present in each biopsy sample.

-

Compare the post-application counts to baseline counts taken from the same areas before the study began.

-

Calculate the mean change and percentage change in microcomedone counts for each test material.

-

Protocol for In Vitro Cytokine Induction in Keratinocytes

This protocol is based on the methodology for assessing the pro-inflammatory effects of palmitic acid on the human keratinocyte cell line, HaCaT.[11]

-

Cell Culture: Culture HaCaT keratinocytes in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluence.

-

Preparation of Palmitic Acid Solution:

-

Dissolve palmitic acid powder in a suitable solvent (e.g., ethanol).

-

Complex the palmitic acid with bovine serum albumin (BSA) in the culture medium to ensure solubility and facilitate cellular uptake. Prepare a range of concentrations (e.g., 0, 75, 100, 125, 150 µmol/L).

-

-

Cell Treatment:

-

Starve the cells in serum-free media for 12-24 hours prior to treatment.

-

Replace the media with the prepared palmitic acid-BSA complex solutions and incubate for a specified time (e.g., 24 hours).

-

-

Supernatant Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the concentration of secreted cytokines (IL-6, TNF-α, IL-1β) using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Cell Lysate Collection and Analysis (for Signaling Pathway):

-

Lyse the treated cells to extract total protein.

-

Perform Western blot analysis to measure the levels of key signaling proteins, such as phosphorylated NF-κB p65 and total NF-κB p65, to confirm pathway activation. Use an appropriate loading control (e.g., β-actin).

-

Visualizations: Workflows and Signaling Pathways

Diagram 1: Logical Flow of this compound's Dual Mechanism of Action

Caption: Dual mechanism of action for this compound in the skin.

Diagram 2: Experimental Workflow for In Vivo Comedogenicity Assessment

Caption: Workflow for clinical assessment of comedogenicity.

Diagram 3: Palmitic Acid-Induced NF-κB Signaling in Keratinocytes

Caption: NF-κB signaling pathway activated by palmitic acid.

Conclusion

The mechanism of action of this compound in biological systems is primarily indirect. Its role as a classic pharmacological agent that binds to specific receptors or enzymes is not supported by current evidence. Instead, its effects are twofold: 1) a direct, biophysical alteration of the stratum corneum lipid barrier, which accounts for its emollient and penetration-enhancing properties, and 2) an indirect, biochemical action following its hydrolysis by skin esterases into palmitic acid and 2-ethylhexanol. It is the liberated palmitic acid that subsequently engages cellular signaling pathways, such as NF-κB, to produce pro-inflammatory and pro-proliferative effects in keratinocytes. This dual mechanism provides a comprehensive framework for understanding its performance in formulations and its potential to induce physiological responses like comedogenesis. Future research should focus on quantifying the rate of this compound hydrolysis in various skin models to better correlate its application with the known dose-dependent effects of palmitic acid.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. lesielle.com [lesielle.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. Lipids and barrier function of the skin | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 6. ARTICLE: Models to Study Skin Lipids in Relation to the Barrier Function: A Modern Update on Models and Methodologies Evaluating Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Infrared spectroscopy of the skin: influencing the stratum corneum with cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of novel skin penetration enhancers: phospholipid versus skin lipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of esterase and alcohol dehydrogenase activity in skin. Metabolism of retinyl palmitate to retinol (vitamin A) during percutaneous absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Palmitate and oleate modify membrane fluidity and kinase activities of INS-1E β-cells alongside altered metabolism-secretion coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Thermal Stability and Decomposition of Octyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl palmitate, a widely utilized emollient and solvent in the cosmetic and pharmaceutical industries, is prized for its sensory characteristics and formulation benefits. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its stability under thermal stress and its decomposition pathways. Quantitative data from analogous long-chain fatty acid esters are presented, alongside detailed experimental protocols for relevant analytical techniques.

Introduction

This compound, the ester of octyl alcohol and palmitic acid, is a branched-chain saturated fatty ester.[1] Its chemical structure confers desirable properties such as a non-greasy feel and good spreadability. While generally considered to possess excellent chemical and heat stability, exposure to elevated temperatures can lead to decomposition, potentially generating volatile byproducts and altering the physicochemical properties of the formulation.[1][2] This guide synthesizes available data to provide a detailed understanding of these processes.

Thermal Stability Assessment

The thermal stability of this compound is assessed primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on the temperatures at which degradation occurs and the associated energetic changes.

Thermogravimetric Analysis (TGA)

Table 1: Summary of TGA Data for Analogous Long-Chain Esters

| Parameter | Value Range (°C) | Compound Class |

| Onset of Decomposition | 125 - 275 | Fatty Acid Esters |

| Peak Decomposition | Not Specified | Fatty Acid Esters |

Note: Data is based on studies of similar long-chain fatty acid esters and should be considered indicative for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine melting points, crystallization temperatures, and to detect exothermic or endothermic decomposition events. For long-chain esters, DSC can reveal solid-solid phase transitions and melting behavior.[5]

Table 2: Physical and Thermal Properties of this compound

| Property | Value |

| Boiling Point | ~220–250 °C (may decompose)[4] |

| Flash Point | ~200 °C[4] |

| Melting Behavior | Liquid at room temperature |

Decomposition Pathways and Products

The thermal decomposition of long-chain saturated fatty acid esters like this compound is a complex process that can proceed through several pathways, including isomerization, hydrogenation, and pyrolysis.[6] The primary decomposition mechanism is believed to be a non-radical, unimolecular elimination reaction involving a six-membered cyclic transition state (beta-elimination), yielding an alkene and a carboxylic acid.

At higher temperatures, radical-initiated processes can also occur, leading to a wider range of smaller, volatile products through cleavage of C-C and C-O bonds.

Anticipated Decomposition Products:

-

Primary: 1-Octene, Palmitic Acid

-

Secondary (from further fragmentation): Shorter-chain alkanes, alkenes, aldehydes, ketones, and carbon oxides.

The exact composition of the degradation products can be identified using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS).

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline standard protocols for TGA, DSC, and Pyrolysis-GC-MS applicable to the study of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).[7]

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[7]

-

Thermal Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate of 10-20°C/min.[7]

-

Data Analysis: Record the sample mass as a function of temperature. The onset temperature of mass loss is determined from the resulting TGA curve, indicating the initiation of thermal decomposition.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to serve as a reference.[7]

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., -50°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its expected decomposition range.[7]

-

Cool the sample at a controlled rate.

-

A second heating scan is often performed to analyze the thermal history established in the first cycle.

-

-

Data Analysis: The heat flow as a function of temperature is plotted to identify melting points, crystallization events, and any exothermic or endothermic decomposition processes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Fatty acid degradation - Wikipedia [en.wikipedia.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

spectroscopic analysis of octyl palmitate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of octyl palmitate, a widely used emollient and solvent in the pharmaceutical and cosmetic industries. Understanding the spectral characteristics of this long-chain ester is crucial for quality control, formulation development, and stability testing. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for obtaining these spectra.

Introduction to this compound

This compound, the ester of octyl alcohol and palmitic acid, is a non-occlusive emollient known for its excellent spreadability and skin-feel, making it a popular substitute for silicone in various formulations.[1] Its chemical structure and purity are critical to its function and safety. Spectroscopic techniques provide a powerful toolkit for the detailed molecular characterization of this compound.

Chemical Structure:

Molecular Formula: C₂₄H₄₈O₂[2] Molecular Weight: 368.6 g/mol [2]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₆CH₃ |

| ~ 2.28 | Triplet | 2H | -CH₂ -COO- |

| ~ 1.62 | Multiplet | 4H | -O-CH₂-CH₂ - and -CH₂ -CH₂-COO- |

| ~ 1.26 | Multiplet | 34H | -(CH₂ )₁₂- and -(CH₂ )₅- |

| ~ 0.88 | Triplet | 6H | CH₃ -(CH₂)₁₄- and CH₃ -(CH₂)₇- |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~ 174.0 | C =O (Ester Carbonyl) |

| ~ 64.5 | -O-CH₂ - |

| ~ 34.4 | -CH₂ -COO- |

| ~ 31.9 | -CH₂ -CH₂-COO- |

| ~ 29.7 - 29.1 | -(CH₂ )n- (Palmitate Chain) |

| ~ 28.7 | -O-CH₂-CH₂ - |

| ~ 25.9 | -(CH₂ )n- (Octyl Chain) |

| ~ 25.0 | -(CH₂ )n- (Octyl Chain) |

| ~ 22.7 | CH₂ -CH₃ (from both chains) |

| ~ 14.1 | CH₃ - (from both chains) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent ester functional group absorptions.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2925 | Strong | C-H stretch (alkane) |

| ~ 2855 | Strong | C-H stretch (alkane) |

| ~ 1740 | Very Strong, Sharp | C=O stretch (ester carbonyl)[3] |

| ~ 1465 | Medium | C-H bend (alkane) |

| ~ 1170 | Strong | C-O stretch (ester)[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the fragmentation of the ester bond.

Table 4: Expected Mass Spectrometry Data for this compound (GC-MS with EI)

| m/z | Interpretation |

| 368 | [M]⁺ (Molecular Ion) |

| 257 | [CH₃(CH₂)₁₄CO]⁺ (Acylium ion) |

| 112 | [C₈H₁₆]⁺ (Fragment from the octyl chain) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[4] For quantitative analysis, a known amount of an internal standard can be added.[4]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.[4]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]

-

Place the prepared salt plate assembly into the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

-

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions (Starting Point):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Acquisition Mode: Full scan for qualitative analysis.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

This guide provides the foundational spectroscopic information and methodologies for the analysis of this compound, enabling researchers and professionals to effectively characterize this important pharmaceutical and cosmetic ingredient.

References

An In-depth Technical Guide to the Safety and Toxicity of Octyl Palmitate for Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl palmitate, also known as ethylhexyl palmitate, is a widely used ester in the cosmetic and pharmaceutical industries, primarily functioning as an emollient, solvent, and fragrance fixative. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and logical frameworks for its safety assessment. The information is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the suitability of this compound in various formulations.

Toxicology Data Summary

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, sensitization, subchronic toxicity, and genotoxicity. The available quantitative data from these studies are summarized in the following tables.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Endpoint | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 64.0 g/kg bw[1] | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | No evidence of toxicity[1] | [1] |

Table 2: Skin and Eye Irritation of this compound

| Test | Species | Concentration | Observation | Result/Score | Classification | Reference |